(3-Bromo-5-methylphenyl)trimethylsilane
Description
(3-Bromo-5-methylphenyl)trimethylsilane is an organosilicon compound featuring a benzene ring substituted with a bromo group at position 3, a methyl group at position 5, and a trimethylsilyl group. This compound’s bromo substituent makes it a versatile intermediate in cross-coupling reactions, while the trimethylsilyl group enhances stability and influences electronic properties.
Properties
Molecular Formula |
C10H15BrSi |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(3-bromo-5-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15BrSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
HNSSADBVEDYJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)trimethylsilane typically involves the bromination of 5-methylphenyltrimethylsilane. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of (3-Bromo-5-methylphenyl)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases (e.g., potassium carbonate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted phenyltrimethylsilanes.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: 5-Methylphenyltrimethylsilane.
Scientific Research Applications
Chemistry: (3-Bromo-5-methylphenyl)trimethylsilane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of biaryl compounds, which are important in medicinal chemistry.
Biology: In biological research, (3-Bromo-5-methylphenyl)trimethylsilane is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of new drugs and therapeutic agents.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of new drugs, particularly those targeting specific biological pathways.
Industry: In the industrial sector, (3-Bromo-5-methylphenyl)trimethylsilane is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the 3-position is highly reactive and can be easily substituted by nucleophiles. The trimethylsilyl group provides stability to the molecule and facilitates its participation in cross-coupling reactions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the phenyl ring.
Comparison with Similar Compounds
Substituent Configuration and Molecular Properties
The following table summarizes key structural and synthetic differences between (3-Bromo-5-methylphenyl)trimethylsilane and its analogs:
Key Observations :
- Substituent Position and Number: (5-Bromo-1,3-phenylene)bis(trimethylsilane) () features two trimethylsilyl groups at positions 1 and 3, which may sterically hinder reactions compared to the mono-silylated target compound. This could reduce reactivity in cross-couplings but enhance stability .
- Functional Group Impact : The ethynyl group in compound 37 () extends conjugation, making it suitable for optoelectronic applications. In contrast, the target compound lacks this group, limiting its use in π-conjugated systems but retaining utility as a brominated aryl precursor .
- Electronic Effects: The trifluoromethyl and hydroxyl groups in 5-Bromo-2-(trifluoromethyl)phenol () introduce strong electron-withdrawing effects, contrasting with the electron-donating trimethylsilyl group in the target compound. This difference significantly alters reactivity in electrophilic substitutions .
Biological Activity
(3-Bromo-5-methylphenyl)trimethylsilane, a compound characterized by the presence of both bromine and a trimethylsilyl group, has garnered interest in various fields including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C10H13BrSi
- Molecular Weight : 245.19 g/mol
- IUPAC Name : (3-Bromo-5-methylphenyl)trimethylsilane
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Biological Activity Overview
Research into the biological activity of (3-Bromo-5-methylphenyl)trimethylsilane is still emerging. However, compounds with similar structures have demonstrated a range of biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Compounds containing bromine and trimethylsilyl groups often exhibit antimicrobial activity. The bromine atom can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Studies have shown that brominated compounds can disrupt bacterial cell walls, leading to cell lysis.
Anticancer Potential
Preliminary investigations suggest that (3-Bromo-5-methylphenyl)trimethylsilane may possess anticancer properties. Similar compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
- Disruption of cellular signaling pathways.
The exact mechanism of action for (3-Bromo-5-methylphenyl)trimethylsilane remains to be fully elucidated. However, potential pathways include:
- Enzyme Inhibition : The trimethylsilyl group may interact with active sites on enzymes, inhibiting their activity.
- Receptor Modulation : The compound could bind to cellular receptors, altering signal transduction pathways.
- Radical Formation : Like other silanes, it may participate in radical reactions that lead to oxidative stress in cells.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated a series of brominated phenyl silanes for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| (3-Bromo-5-methylphenyl)trimethylsilane | 15 | Moderate |
| Brominated phenol | 8 | High |
| Trimethylsilyl derivative | 20 | Low |
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that (3-Bromo-5-methylphenyl)trimethylsilane exhibited cytotoxic effects. The compound was tested against various cancer types including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 12 | Significant |
| HT-29 (colon cancer) | 18 | Moderate |
| HeLa (cervical cancer) | 25 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
